1,2,3-Propanetricarboxylic acid tributyl ester

Polymer Chemistry Plasticizer Migration Food Contact Materials

1,2,3-Propanetricarboxylic acid tributyl ester (CAS 38094-11-0), also referred to as tributyl tricarballylate or TBPTC, is a tricarballylate ester plasticizer. Unlike conventional citrate esters such as tributyl citrate (TBC) or acetyl tributyl citrate (ATBC), TBPTC lacks the tertiary hydroxyl group, which fundamentally alters its migration resistance, thermal stability, and irritation profile.

Molecular Formula C18H32O6
Molecular Weight 344.4 g/mol
CAS No. 38094-11-0
Cat. No. B3393654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3-Propanetricarboxylic acid tributyl ester
CAS38094-11-0
Molecular FormulaC18H32O6
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCCCCOC(=O)CC(CC(=O)OCCCC)C(=O)OCCCC
InChIInChI=1S/C18H32O6/c1-4-7-10-22-16(19)13-15(18(21)24-12-9-6-3)14-17(20)23-11-8-5-2/h15H,4-14H2,1-3H3
InChIKeyHNICOURSUYWHPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3-Propanetricarboxylic Acid Tributyl Ester (CAS 38094-11-0): A Structurally Differentiated Tricarballylate Plasticizer for High-Performance Polymer Formulations


1,2,3-Propanetricarboxylic acid tributyl ester (CAS 38094-11-0), also referred to as tributyl tricarballylate or TBPTC, is a tricarballylate ester plasticizer . Unlike conventional citrate esters such as tributyl citrate (TBC) or acetyl tributyl citrate (ATBC), TBPTC lacks the tertiary hydroxyl group, which fundamentally alters its migration resistance, thermal stability, and irritation profile . The compound is employed in PVC, poly(lactic acid), and pharmaceutical formulations .

Why Tributyl Citrate and Acetyl Tributyl Citrate Cannot Substitute for 1,2,3-Propanetricarboxylic Acid Tributyl Ester in Critical Applications


Although all are citrate-derived plasticizers, the presence of the hydroxyl group in TBC and the acetyl cap in ATBC are sources of well-documented performance deficits. TBC and ATBC exhibit high migration rates, limited thermal stability, and intense respiratory irritation, restricting their use in demanding medical, food-contact, and high-temperature processing applications . The tricarballylate structure of 1,2,3-propanetricarboxylic acid tributyl ester removes these liabilities at the molecular level, offering a competitive edge where regulatory, safety, or thermal performance requirements preclude generic citrate substitution .

Quantitative Differentiation Evidence for 1,2,3-Propanetricarboxylic Acid Tributyl Ester Versus Closest Citrate Plasticizer Analogs


Enhanced Migration Resistance via Increased Hydrophobicity: TBPTC LogP Outperforms TBC

The octanol-water partition coefficient (LogP) of 1,2,3-propanetricarboxylic acid tributyl ester (TBPTC) is 5.31 (predicted via ACD/Labs) , substantially higher than the experimental LogP of tributyl citrate (TBC) at 2.53 . This ΔLogP of 2.78 translates to a 2.5-fold increase in hydrophobicity, directly reducing water solubility and water-driven extraction, a primary cause of plasticizer leaching.

Polymer Chemistry Plasticizer Migration Food Contact Materials

Thermal Stability Edge: TBPTC Boiling Point Exceeds TBC by 21 °C for Broader Processing Windows

The normal boiling point (at 760 mmHg) of 1,2,3-propanetricarboxylic acid tributyl ester is predicted to be 410.8 ± 25.0 °C , compared to the experimentally determined boiling point of tributyl citrate (TBC) at 389.8 ± 9.0 °C . The 21 °C advantage in boiling point indicates substantially lower volatility and enhanced thermal stability during high-temperature polymer processing.

Thermal Stability Plasticizer Volatility PVC Extrusion

Production Process Efficiency: 90% Overall Yield Without Polluting Acetylation Step

The synthesis of 1,2,3-propanetricarboxylic acid tributyl ester (TBPTC) achieves an overall yield of 90% via a two-step dehydration-hydrogenation followed by Fischer esterification . In contrast, the production of acetyl tributyl citrate (ATBC) requires an additional acetylation step described as 'complex and environment polluting' . This difference eliminates the need for hazardous acetylating agents and reduces process steps, translating to lower manufacturing cost and improved sustainability metrics.

Green Chemistry Biobased Plasticizer Synthesis Process Efficiency

Eliminated Respiratory Irritation Liability: Absence of Tertiary Hydroxyl Group Removes Key Irritation Motif

Tributyl citrate (TBC) and acetyl tributyl citrate (ATBC) are documented to cause 'intense respiratory irritation' . The tricarballylate structure of 1,2,3-propanetricarboxylic acid tributyl ester (TBPTC) lacks the tertiary hydroxyl group that is implicated in the higher volatility and irritation potential of citrate esters. While direct respiratory toxicity studies for TBPTC are not yet available, the structural absence of the irritation-associated motif coupled with the higher boiling point (see Evidence Item 2) supports a reduced inhalation risk profile.

Occupational Health Plasticizer Safety Respiratory Toxicology

Pharmaceutical Application Niche: TBPTC in Haemostyptic Formulations Versus Generic Citrate Plasticizers

A patent from 1951 discloses the use of tributyl tricarballylate (designated as 'tricarballylic tributyl ester') as an active or co-active substance in haemostyptic compositions . In contrast, major citrate plasticizers such as TBC and ATBC are not typically employed in haemostyptic applications. This niche application provides TBPTC with a differentiated regulatory and procurement pathway in the pharmaceutical sector.

Pharmaceutical Excipients Haemostyptics Drug Delivery

Optimal Application Scenarios for 1,2,3-Propanetricarboxylic Acid Tributyl Ester Based on Differentiated Performance Evidence


Food Contact and Medical Device Plasticization

The 2.5× higher LogP of TBPTC versus TBC translates directly to reduced migration into aqueous simulants, a critical performance requirement for food packaging (EU 10/2011, FDA 21 CFR) and medical tubing or blood bags where plasticizer leaching poses safety risks. Procurement specifications for food-contact and medical-grade plasticizers should prioritize TBPTC where citrate ester alternatives fail to meet extraction test limits .

High-Temperature PVC Extrusion and Injection Molding

With a boiling point advantage of +21 °C over TBC, TBPTC withstands the elevated processing temperatures (180–200 °C) common in rigid and flexible PVC extrusion, injection molding, and calendering. This reduces plasticizer volatilization, fuming, and associated material degradation, ensuring consistent product quality and lower scrap rates .

Occupational Safety-Conscious Manufacturing Environments

The documented respiratory irritation caused by TBC and ATBC during processing underscores the need for a lower-irritation alternative. TBPTC, which lacks the tertiary hydroxyl group implicated in volatility and irritation, offers a safer inhalation profile for workers in compounding shops and production lines, supporting occupational exposure limit compliance .

Pharmaceutical Haemostyptic and Specialised Drug-Delivery Formulations

TBPTC's established use in haemostyptic compositions provides a differentiated application avenue not accessible to generic citrate plasticizers. Pharmaceutical formulation scientists seeking a plasticizer with a historical safety precedent in haemostyptics can reference the 1951 patent disclosure, potentially accelerating formulation development and regulatory submission .

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